molecular formula C10H12F3NO B3163257 N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine CAS No. 883540-01-0

N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine

Cat. No.: B3163257
CAS No.: 883540-01-0
M. Wt: 219.2 g/mol
InChI Key: LCZNLBWWFAZBTF-UHFFFAOYSA-N
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Description

“N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine” is a chemical compound. It is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . The antidepressant drug fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new aromatic diamine with a trifluoromethyl pendent group, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, was successfully synthesized in two steps from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor family, has been investigated using thermoanalytical techniques and evolved gas analysis performed with thermogravimetry coupled to Fourier transform infrared spectroscopy (TG-FTIR) and intermediate residue analysis by GC–MS .

Scientific Research Applications

Environmental Fate and Analytical Detection

Research on related compounds, such as phenoxy acids and their derivatives, offers insights into environmental monitoring, degradation pathways, and the development of analytical methods for detecting environmental contaminants. For example, studies on phenoxy herbicides have illuminated their sorption behaviors in soils and aquatic environments, highlighting the importance of understanding chemical interactions within ecosystems to manage pollution and assess ecological risks (Werner, Garratt, & Pigott, 2012; Muszyński, Brodowska, & Paszko, 2019).

Biodegradation and Environmental Impact

The environmental impact and biodegradation pathways of brominated flame retardants and related chlorinated compounds have been extensively studied. These investigations shed light on the persistence, bioaccumulation, and toxicological effects of these substances in various environmental matrices, including indoor air, dust, consumer goods, and food products (Zuiderveen, Slootweg, & de Boer, 2020). Understanding these aspects is crucial for evaluating the environmental and health risks of novel compounds.

Therapeutic and Pharmaceutical Development

Phenolic compounds, which share functional groups or chemical motifs with N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine, have been explored for their therapeutic and pharmaceutical potentials. The anti-inflammatory, antioxidant, and neuroprotective properties of various phenolic substances provide a framework for investigating new compounds for potential medical applications (Costa et al., 2012; Srinivasulu et al., 2018).

Industrial Applications and Green Chemistry

The research on derivatives of phenolic compounds and their applications in green chemistry and industrial processes can inform the development of this compound for similar uses. Studies on the extraction of phenolic compounds using environmentally friendly solvents and their role in bioremediation and catalysis highlight the potential of novel chemicals in sustainable practices and technologies (Rente, Paiva, & Duarte, 2021).

Biochemical Analysis

Biochemical Properties

N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, this compound can affect the expression of genes related to metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in a decrease in the overall activity of these enzymes, affecting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation . These effects are likely due to the compound’s interaction with various cellular components over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects . At high doses, it can cause toxic or adverse effects, such as cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites in the body . Additionally, the compound can influence the activity of cofactors involved in metabolic reactions, further modulating its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific cellular compartments . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism .

Properties

IUPAC Name

N-methyl-2-[2-(trifluoromethyl)phenoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14-6-7-15-9-5-3-2-4-8(9)10(11,12)13/h2-5,14H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZNLBWWFAZBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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